

Application Notes and Protocols for Dissolving Methoctramine in Cell Culture

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Compound of Interest

Compound Name: Methoctramine

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Introduction

Methoctramine is a selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR M2).[1][2] It is a valuable tool in pharmacological research to investigate the role of M2 receptors in various physiological and pathological processes. These receptors are G-protein coupled receptors that, upon activation by acetylcholine, primarily inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This document provides detailed protocols for the dissolution of **Methoctramine**, its application in cell culture, and an overview of its mechanism of action.

Data Presentation

Methoctramine Properties and Storage

Property	Value	Source(s)
Full Name	Methoctramine tetrahydrochloride	[4]
Molecular Formula	C36H62N4O2•4HCl	[4]
Molecular Weight	728.75 g/mol	[4]
Appearance	White to off-white solid	[5]
Solubility	Water (>20 mg/mL), PBS (pH 7.2; 10 mg/mL)	[5][6]
Storage of Solid	-20°C for up to 3 years	[5]
Storage of Stock Solution	-80°C for up to 6 months; -20°C for up to 1 month	[5]

Recommended Working Concentrations

Cell Type/Assay	Concentration Range	Notes	Source(s)
Guinea-pig isolated tracheal tube	0.01 - 1 μ M	Facilitation of contractions induced by nerve stimulation.	[7]
Guinea-pig isolated tracheal tube	≥ 10 μ M	Reduction of responses to nerve stimulation and exogenous ACh.	[7]
Human neuroblastoma cell lines (SK-N-SH, LAN-5, SH-EP1)	Micromolar (μ M) concentrations	Exhibited toxicity at these concentrations.	[6]
N1E-115 cells and dissociated cerebral cortex	≤ 1 μ M	Apparent competitive antagonism of the M1-linked phosphoinositide response.	[3]
Dissociated striatum	≥ 30 μ M	Inhibition of cAMP formation.	[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Methoctramine Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Methoctramine** tetrahydrochloride (MW: 728.75 g/mol).

Materials:

- **Methoctramine** tetrahydrochloride powder
- Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.2

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated analytical balance
- 0.22 μm sterile syringe filter

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of **Methoctramine** tetrahydrochloride needed:
 - $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (g)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 728.75 \text{ g/mol}$
 - $\text{Mass (g)} = 0.0072875 \text{ g} = 7.29 \text{ mg}$
- Weigh the powder: Carefully weigh out approximately 7.29 mg of **Methoctramine** tetrahydrochloride powder using a calibrated analytical balance. It is recommended to weigh slightly more than needed and adjust the solvent volume accordingly for precise concentration. For example, if 7.5 mg is weighed, the required volume of solvent will be 1.029 mL.
- Dissolution:
 - Transfer the weighed powder into a sterile microcentrifuge tube.
 - Add the calculated volume of sterile water or PBS to the tube.
 - Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can aid in dissolving the compound if necessary. Visually inspect the solution to ensure no solid particles remain.
- Sterilization:

- For cell culture applications, it is crucial to sterilize the stock solution. Draw the solution into a sterile syringe.
- Attach a 0.22 µm sterile syringe filter to the syringe.
- Filter the solution into a new sterile microcentrifuge tube or cryovial.^[5]
- Aliquoting and Storage:
 - Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
 - Label the aliquots clearly with the compound name, concentration, and date of preparation.
 - Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).^[5]

Protocol 2: Application of Methoctramine in a Cell-Based Assay

This protocol provides a general workflow for treating cultured cells with **Methoctramine** to study its effect on a specific cellular response.

Materials:

- Cultured cells of interest
- Complete cell culture medium
- Prepared **Methoctramine** stock solution (e.g., 10 mM)
- Sterile PBS
- Multi-well cell culture plates

- Reagents for the specific assay to be performed (e.g., cAMP assay kit, antibodies for Western blotting)

Procedure:

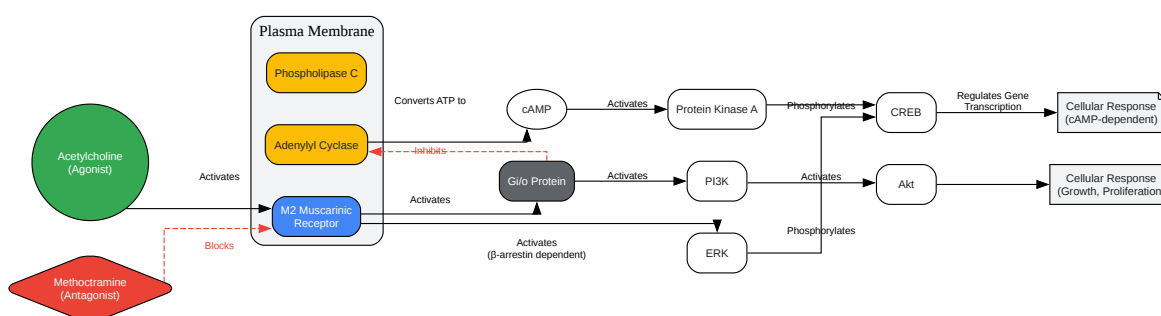
- Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
- Preparation of Working Solutions:
 - On the day of the experiment, thaw an aliquot of the **Methoctramine** stock solution.
 - Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 0.1 µL of the 10 mM stock solution. It is good practice to prepare a series of concentrations to determine a dose-response relationship.
- Cell Treatment:
 - Carefully remove the old medium from the cell culture wells.
 - Gently wash the cells once with sterile PBS.
 - Add the freshly prepared medium containing the desired concentrations of **Methoctramine** to the respective wells. Include a vehicle control (medium with the same amount of solvent used for the stock solution, e.g., water or PBS) and a negative control (untreated cells).
- Incubation: Incubate the cells with **Methoctramine** for the desired period, which can range from minutes to hours depending on the specific cellular response being investigated.
- Assay Performance: Following the incubation period, proceed with the specific assay to measure the cellular response. This could involve:
 - Lysing the cells for protein analysis (e.g., Western blotting for signaling pathway components).

- Performing a functional assay (e.g., cAMP measurement, calcium imaging).
- Assessing cell viability or proliferation.

Signaling Pathways and Experimental Workflows

M2 Muscarinic Receptor Signaling Pathway

Methoctramine acts as a competitive antagonist at the M2 muscarinic receptor. The canonical signaling pathway for the M2 receptor involves coupling to inhibitory G-proteins (Gi/o). Upon activation by an agonist like acetylcholine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking this interaction, **Methoctramine** prevents the agonist-induced decrease in cAMP. Additionally, non-canonical signaling pathways have been reported for the M2 receptor, which can involve the PI3K/Akt/mTOR and ERK/CREB pathways.

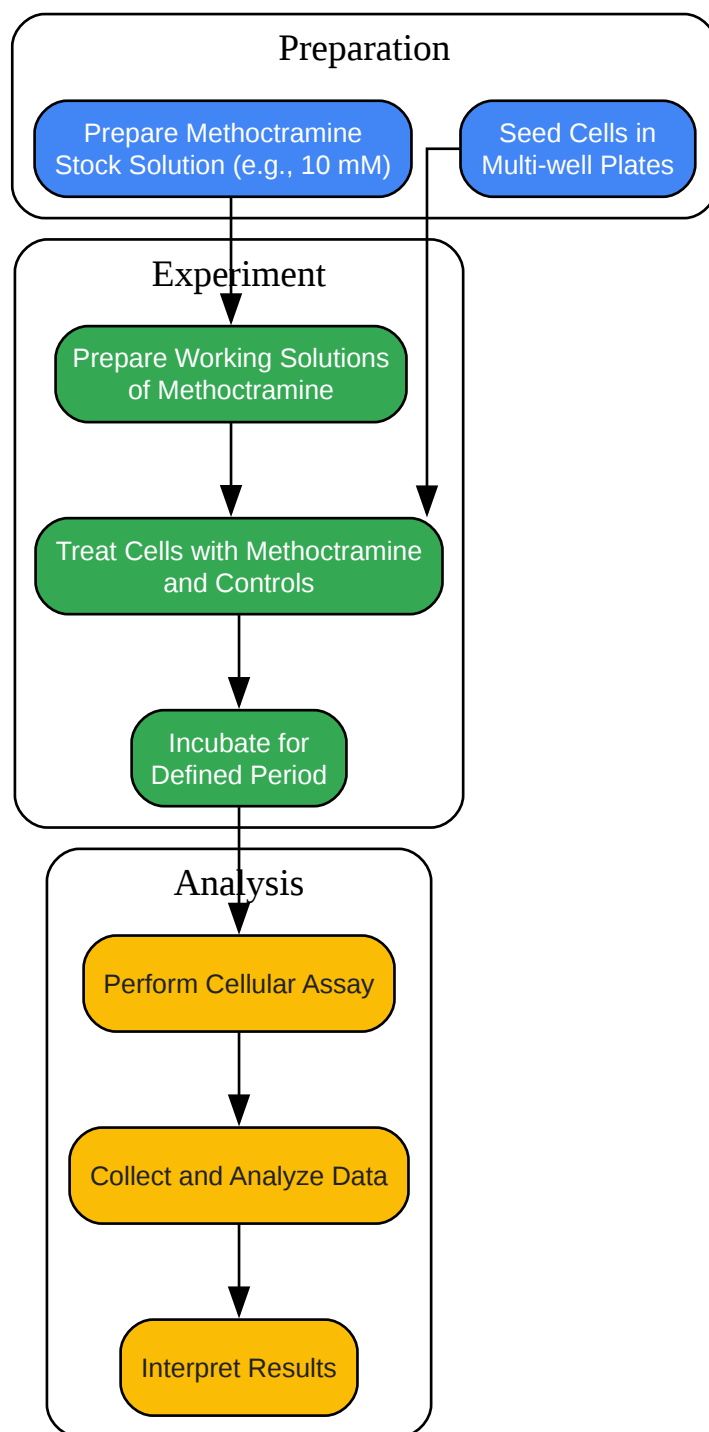


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Caption: M2 Muscarinic Receptor Signaling Pathways.

Experimental Workflow for Studying Methoctramine Effects

The following diagram illustrates a typical experimental workflow for investigating the effects of **Methoctramine** in cell culture.



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Caption: Experimental Workflow for **Methoctramine** Studies.

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